1H-1,2,4-Triazol-3-amine, 1-propyl-
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Description
Synthesis Analysis
The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, including derivatives like "1H-1,2,4-Triazol-3-amine, 1-propyl-", can be achieved through metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This method is notable for its broad substrate scope, mild reaction conditions, and environmental friendliness, offering a straightforward approach to a diverse array of triazoles without the need for external catalysts or harsh reagents (Guo et al., 2021).
Scientific Research Applications
Green Synthesis and Photophysical Properties
1H-1,2,4-Triazol-3-amines, including 1-propyl derivatives, have been synthesized through a metal- and oxidant-free green method. This environmentally friendly approach produces a broad range of fully substituted 1H-1,2,4-triazol-3-amines. The synthesized compounds have notable fluorescence and aggregation-induced emission properties, making them potentially valuable in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Microwave-Assisted Synthesis for Diverse Compounds
The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides demonstrates the usefulness of 1,2,4-triazole derivatives in preparing structurally diverse compounds. This method is significant in medicinal and agricultural chemistry, where 5-amino-1,2,4-triazoles serve as a key building block (Tan, Lim, & Dolzhenko, 2017).
Regioselective Synthesis in Pharmaceuticals
1,2,4-Triazoles, including variants of 1-propyl-1H-1,2,4-triazol-3-amine, play a critical role in pharmaceuticals, agrochemicals, and material science. A practical, regioselective synthesis method utilizing amine oxidase-inspired catalysis has been developed, highlighting the compound's versatility in these fields (Thorve, Maji, & Maji, 2023).
Industrial Applications
1H-1,2,4-Triazol-3-amines have broad industrial applications. They are used in agriculture for producing plant protection products, in medicine for drugs with hepatoprotective, antioxidant, and anti-ischemic activity, and in the production of high-energy substances like explosives and propellants. Their high reactivity and diverse utility make them valuable in various industrial processes (Nazarov et al., 2022).
Structural Studies and Crystallography
Structural studies of 4-amino-3-butyl-1,2,4-triazole-5-thione and related derivatives have provided insights into their crystallography. These studies are crucial for understanding the molecular interactions and properties of these compounds, which can be applied in various scientific fields (Belcher & Squattrito, 2006).
Energetic Material Research
Research into imidazole, 1,2,4-triazole, and tetrazole-based molecules, including 1H-1,2,4-triazol-3-amines, focuses on their applications in nitrogen-rich gas generators. The study of their energy performance, including heat of formation and detonation properties, is vital for their use in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Proton Conductivity Research
1H-1,2,4-Triazoles are being studied for their proton conducting performance. For instance, when 1H-1,2,4-triazole is introduced into the nanochannels of propyl amino functioned MCM-41, it shows excellent proton conductivity, which is promising for applications in intermediate temperature proton conductors (Wu, Li, & Zhang, 2017).
properties
IUPAC Name |
1-propyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOWQPWDQMLRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207363 |
Source
|
Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazol-3-amine, 1-propyl- | |
CAS RN |
58661-95-3 |
Source
|
Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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